Enzyme inhibitors: Studies have investigated these compounds for their ability to inhibit enzymes like cathepsin S [], tyrosinase [], and phosphodiesterase [, ].
Antiproliferative agents: Research suggests some derivatives display antiproliferative activity against specific cancer cell lines [, , ].
TASK-1 potassium channel modulators: Specific derivatives show promise in interacting with the TASK-1 potassium channel, suggesting potential applications in atrial arrhythmia treatment [].
Compound Description: This compound is a derivative of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and features a 1-(4-fluorophenyl), a 5-methylsulfonyl, and a 3-[4-(trifluoromethyl)phenyl] substituent. The research primarily focuses on its synthesis, molecular conformation, and hydrogen bonding patterns in different dimensional contexts. []
Relevance: This compound shares the core structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with the target compound, 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The variations lie in the substituents attached to this core, highlighting the diversity achievable within this chemical class. []
Compound Description: Similar to the previous compound, this derivative of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine features a 1-(4-chlorophenyl), a 5-methylsulfonyl, and a 3-[4-(trifluoromethyl)phenyl] substituent. The study emphasizes its synthesis, conformational analysis, and hydrogen bonding characteristics. []
Relevance: This compound also belongs to the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine class, aligning it structurally with 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The distinctions arise from the specific substituents at positions 1, 3, and 5 on the core structure. []
Compound Description: This compound represents another variation within the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine family. It incorporates a 1-(3-methylphenyl), a 5-methylsulfonyl, and a 3-[4-(trifluoromethyl)phenyl] substituent. The research investigates its synthesis, molecular conformation, and hydrogen bonding behavior. []
Relevance: Sharing the core structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with the target compound, 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, this compound differs in its substituent groups. This emphasizes the structural diversity possible within this class of compounds. []
Compound Description: This compound is identified as a potent and selective noncovalent cathepsin S inhibitor. It exhibits high affinity for human cathepsin S and demonstrates efficacy in blocking invariant chain proteolysis in cellular and in vivo models. []
Relevance: Structurally, this compound shares the core 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold with 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The presence of a complex substituent at the 1-position, including a benzimidazole moiety and a piperidine ring, highlights the potential for derivatization and exploration of diverse biological activities within this chemical class. []
Compound Description: This class of compounds was the subject of quantitative structure-activity relationship (QSAR) studies for their ability to displace [3H]prazosin. These studies revealed correlations between the compounds' displacement activity and their physicochemical parameters, including hydrophobicity (π), electronic properties (σ), and van der Waals volume (Vw). []
Relevance: These derivatives are structurally related to 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine through the shared 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine core. The presence of various aryl substituents at the 3-position emphasizes the potential for modifications and the impact of these modifications on biological activity, as demonstrated by the QSAR studies. []
Compound Description: This group of compounds is characterized by the presence of an indanyl substituent on the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core. Notably, these compounds exhibit activity on the potassium channel TASK-1, making them potentially useful in the treatment or prophylaxis of atrial arrhythmias, such as atrial fibrillation (AF) or atrial flutter. []
Relevance: The presence of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core directly links this group to 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The indanyl substituent highlights a specific structural motif that contributes to the interaction with TASK-1, showcasing the structure-activity relationships within this chemical class. []
Compound Description: This specific compound, bearing tert-butyl, ethyl, and isopropyl substituents, as well as a dicarboxylate group, represents a distinct derivative within the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine class. []
Relevance: The shared 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold directly connects this compound to 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The presence of diverse substituents and functional groups highlights the structural versatility within this class of compounds. []
Compound Description: This series of compounds, characterized by an arylidene group at the 7-position and various substituents, is synthesized through the heterocyclization of 3,5-diarylidene-piperidin-4-ones with phenylhydrazine hydrochloride. []
Relevance: These compounds, despite a more complex structure, retain the fundamental 2H-pyrazolo[4,3-c]pyridine core found in 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The variations in substituents and the presence of the arylidene group demonstrate the structural diversity and potential for further modification within this chemical class. []
Compound Description: This compound, featuring benzyl, bromobenzylidene, and bromophenyl substituents, was synthesized and investigated for its tyrosinase inhibitory activity. The results showed weak inhibitory activity, indicating that further structural modifications might be needed to enhance its potency. []
Relevance: This compound shares the 2H-pyrazolo[4,3-c]pyridine core with 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, highlighting the structural relationship. The different substituents and their positions emphasize the impact of structural variations on the biological activity of these compounds. []
Compound Description: This series of compounds, characterized by various substituents at the 3 and 6 positions, was synthesized and evaluated for antiproliferative activity against different cancer cell lines. Several compounds demonstrated promising antiproliferative activity and inhibitory activity against human kinases, including Aurora-A, Aurora-B, CDK5/P25, and mTOR kinases. []
Relevance: While these compounds are based on the 1H-pyrazolo[3,4-c]pyridine core, differing from the 1H-pyrazolo[4,3-c]pyridine of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, they represent closely related isomers. The research on their antiproliferative activity emphasizes the potential of this family of heterocyclic compounds in medicinal chemistry. []
Compound Description: This series of compounds, closely related to the previous group, features a dihydropyridinone moiety within the 1H-pyrazolo[3,4-c]pyridine core and different substituents at the 3 and 6 positions. These compounds were also investigated for antiproliferative activity. []
Relevance: Similar to the previous group, these derivatives are isomers of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, sharing a closely related core structure but with different positioning of nitrogen atoms within the pyrazole ring and an additional carbonyl group. They represent a distinct branch within this family of heterocyclic compounds with potential antiproliferative activity. []
Compound Description: This compound, bearing ethyl, 4-fluorophenyl, and phenyl substituents, was identified as a novel PDE4 inhibitor through high-throughput screening. Further development of this lead compound led to more potent analogues with improved potency against eosinophil PDE. []
Relevance: This compound, despite being based on the 1H-pyrazolo[3,4-c]pyridine core like the previous two groups, shares structural similarities with 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. It exemplifies how modifications around a shared core structure can lead to distinct pharmacological activities, such as PDE4 inhibition. []
CP-220,629
Compound Description: CP-220,629 is a potent PDE4 inhibitor derived from the optimization of the previously described 3-Ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. It demonstrated efficacy in preclinical models of airway obstruction and inflammation. []
Relevance: While the exact structure of CP-220,629 is not provided, its origin from a 1H-pyrazolo[3,4-c]pyridine derivative and its potent PDE4 inhibitory activity suggest a close structural relationship with 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and highlight the therapeutic potential of this class of compounds. []
Compound Description: This compound is characterized by a spirocyclic system incorporating a cyclohexane-dione moiety and various substituents, including tert-butyl, phenyl, and trifluoromethylbenzyl groups. []
Relevance: Although this compound is based on the 1H-pyrazolo[3,4-b]pyridine core, differing from the core structure of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, it highlights the structural diversity within the broader family of pyrazolopyridine derivatives. []
Compound Description: Similar to the previous compound, this derivative features a spirocyclic system with a cyclohexane-dione moiety and substituents including tert-butyl, phenyl, and methoxybenzyl groups. []
Relevance: This compound, also based on the 1H-pyrazolo[3,4-b]pyridine core, further illustrates the structural variations possible within pyrazolopyridine derivatives and their potential as building blocks for more complex molecules. []
Compound Description: This compound is distinguished by a spirocyclic system with an indan-dione moiety and benzyl, tert-butyl, and phenyl substituents, representing a unique structural variation within pyrazolopyridine derivatives. []
Relevance: While this compound is based on the 1H-pyrazolo[3,4-b]pyridine core, its structural features and the presence of a spirocyclic system highlight the diversity achievable within pyrazolopyridine derivatives. []
Compound Description: This compound features a 4-(4-fluorophenyl), a 3-methyl, a 6-oxo, a 1-phenyl, and a 5-carbonitrile substituent on the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core. []
Relevance: Although this compound is based on the 1H-pyrazolo[3,4-b]pyridine core, its structural characteristics, particularly the diverse substituents and the presence of a nitrile group, underscore the potential for creating diverse structures within the broader pyrazolopyridine family. []
Compound Description: This compound, featuring benzyl, chlorobenzylidene, and chlorophenyl substituents, is a derivative of 2H-pyrazolo[4,3-c]pyridine. []
Relevance: This compound shares the 2H-pyrazolo[4,3-c]pyridine core with 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, highlighting the structural connection. The presence of various substituents, particularly the chlorine atoms, emphasizes the potential for influencing the compound's properties through halogenation. []
19. 5-methyl-2-phenyl-3-(thiophen-2-yl) 7-(thiophen-2-ylmethylene)-3,3a,4,5,6,7-hexahydro pyrazolo [4,3-c] pyridine* Compound Description: This compound incorporates thiophene rings in its structure and is synthesized using microwave irradiation. []* Relevance: This compound, despite a more elaborate structure, shares the 2H-pyrazolo[4,3-c]pyridine core with 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The inclusion of thiophene rings and the use of microwave irradiation in its synthesis highlight the potential for incorporating diverse heterocycles and exploring novel synthetic strategies within this chemical class. []
Compound Description: This compound acts as a versatile intermediate that can be transformed into various 2H-pyrazolo[4,3-c]pyridine-7-carboxylates. It reacts with N-nucleophiles to yield alkyl [4-(substituted amino)methylidene-4,5-dihydro-1H-pyrazol-3-yl]acetates and with C-nucleophiles to form alkyl (4-heteroarylmethylidene-4,5-dihydro-1H-pyrazol-3-yl)acetates. These intermediates can then be cyclized to produce the desired 2H-pyrazolo[4,3-c]pyridine-7-carboxylates. []
Relevance: This compound, although not a direct derivative of 2H-pyrazolo[4,3-c]pyridine, serves as a crucial precursor in the synthesis of 2H-pyrazolo[4,3-c]pyridine-7-carboxylates. This synthetic connection highlights the importance of understanding the reactivity and versatility of related pyrazole derivatives in accessing the desired 2H-pyrazolo[4,3-c]pyridine scaffold. []
Compound Description: This compound belongs to a series of N(7)-alkoxybenzyl-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-diones, characterized by their diverse supramolecular aggregation modes. These modes range from zero to three dimensions depending on subtle changes in the peripheral substituents. This particular compound forms centrosymmetric dimers through C-H...O hydrogen bonds. []
Relevance: Although based on the 1H-pyrazolo[3,4-b]pyridine core, this compound showcases the impact of substituent modifications on the self-assembly and supramolecular structures of pyrazolopyridine derivatives. This knowledge can be valuable in designing and understanding the solid-state properties of related compounds, including derivatives of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. []
Relevance: This example further demonstrates the subtle yet significant influence of substituent modifications on the intermolecular interactions and supramolecular organization of pyrazolopyridine derivatives. Such insights can be applied to the design and study of related compounds, including 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, for controlling their solid-state properties. []
Compound Description: This compound, also a member of the N(7)-alkoxybenzyl-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione series, forms chains of edge-fused centrosymmetric rings through a combination of C-H...O and C-H...π hydrogen bonds. It can further assemble into two or three-dimensional supramolecular arrays through weak hydrogen bonding interactions. []
Relevance: This compound exemplifies how modifications in the benzyl substituent, in this case, a methylenedioxy group, can significantly alter the hydrogen bonding patterns and lead to higher-order supramolecular architectures. This study on structural variations and their impact on self-assembly can guide the design of functional materials based on pyrazolopyridine derivatives, including those related to 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. []
Compound Description: This compound, the final member of the N(7)-alkoxybenzyl-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione series discussed here, forms sheets linked by C-H...O hydrogen bonds. The presence of ethanol as a partial-occupancy solvate further influences its crystal packing. []
Relevance: This compound exemplifies how solvate formation can impact the solid-state structure of pyrazolopyridine derivatives. This information can be relevant in understanding the behavior of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and its derivatives in different environments and designing solid forms with desired properties. []
Compound Description: This compound, featuring a bromophenyl group and an ethanol solvate, is a derivative of 1H-pyrazolo[3,4-b]pyridine. It highlights the significance of intermolecular N-H⋯O and O-H⋯N hydrogen bonds and a short intermolecular N⋯Br contact in its crystal structure. []
Relevance: While structurally distinct from 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine due to its core structure, this compound emphasizes the role of halogen substituents and solvent interactions in the solid-state packing of pyrazolopyridine derivatives. This information can be helpful in understanding and predicting the crystallographic behavior of related compounds. []
Compound Description: This compound is characterized by a benzamide substituent and a chlorophenyl group on the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core. The study highlights the role of intermolecular hydrogen bonds involving the dihydropyridinone ring in forming infinite chains along a specific crystallographic axis. []
Relevance: Despite being based on the 1H-pyrazolo[3,4-b]pyridine core, this compound highlights the impact of hydrogen bonding in the solid-state structure of pyrazolopyridine derivatives. This understanding can be valuable in designing and interpreting the crystal structures of related compounds, including derivatives of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. []
Compound Description: These compounds feature alkyl, aryl, and n-propyl substituents and can have either a thioxo or oxo group at position 5. They are synthesized by reacting 4-amino-1-alkyl-3-n-propyl pyrazole-5-carboxamides with aryl isothiocyanates or phenyl isocyanate. []
Relevance: Although structurally distinct due to the presence of a pyrimidine ring instead of a pyridine ring, these compounds represent a closely related class of heterocycles. Studying their synthesis and properties can provide valuable insights into the chemistry of fused pyrazole-containing heterocycles, including 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. []
Compound Description: This compound is an intermediate in the synthesis of ethyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates. []
Relevance: This compound, while not a pyrazolopyridine itself, is a key precursor in synthesizing a class of pyrazolo[4,3-c]pyridines. This synthetic relationship highlights the importance of understanding the reactivity and transformation of related pyrazole derivatives in accessing the desired pyrazolopyridine scaffold. []
3-Hydroxy-1H-pyrazolo[4,3-c]pyridine
Compound Description: This compound is a simple derivative of pyrazolo[4,3-c]pyridine with a hydroxyl group at the 3-position. It was synthesized and investigated for potential tumor-inhibiting properties. []
Relevance: This compound shares the core pyrazolo[4,3-c]pyridine structure with 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, making it a fundamental analog. Despite its simplicity, it highlights the potential for biological activity within this class of compounds. []
3-Hydroxy-1-phenyl-1H-pyrazolo-[4,3-c]pyridine
Compound Description: This compound is a derivative of pyrazolo[4,3-c]pyridine with a hydroxyl group at the 3-position and a phenyl substituent at the 1-position. It was also synthesized and investigated for potential tumor-inhibiting properties. []
Relevance: This compound is structurally similar to 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, sharing the core pyrazolo[4,3-c]pyridine structure and the phenyl substituent. The presence of the hydroxyl group highlights the potential for further derivatization and exploration of biological activity. []
3-Hydroxy-1-methyl-1H-pyrazolo[4,3-c]pyridine
Compound Description: This compound is a pyrazolo[4,3-c]pyridine derivative with a hydroxyl group at the 3-position and a methyl substituent at the 1-position. It was synthesized and investigated for potential tumor-inhibiting properties. []
Relevance: This compound shares the core pyrazolo[4,3-c]pyridine structure with 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The methyl and hydroxyl substituents highlight the potential for variations in substituents and their effects on biological activity. []
Compound Description: These compounds are the N-oxides of the previously mentioned 3-hydroxy pyrazolo[4,3-c]pyridine derivatives. They were synthesized and evaluated for tumor-inhibiting properties. []
Relevance: These compounds highlight the possibility of N-oxidation as a strategy for modifying the properties and biological activity of pyrazolo[4,3-c]pyridine derivatives, including those related to 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. []
Compound Description: This compound, characterized by a methoxyphenyl group, a pyridinone moiety, and a carboxamide group, is a potent inhibitor of Factor Xa, a key enzyme in the coagulation cascade. The invention focuses on various crystalline forms of this compound, including its solvates, and their use in pharmaceutical compositions for treating thromboembolic disorders. []
Relevance: While based on the isomeric 1H-pyrazolo[3,4-c]pyridine core, this compound demonstrates the potential of this class of heterocycles for developing therapeutic agents. The presence of a carboxamide group, similar to some other biologically active pyrazolopyridine derivatives, suggests a possible pharmacophore within this family of compounds. []
Compound Description: This compound is synthesized using 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one as a starting material and is characterized using various spectroscopic techniques, including single-crystal X-ray diffraction. Its nursing and treatment applications for children with bronchial pneumonia are investigated, revealing its potential as a therapeutic agent. The compound exhibits excellent biological activity by forming hydrogen bonds with the target receptor. []
Relevance: This compound, although based on the 1H-pyrazolo[3,4-c]pyridine core, shares some structural similarities with 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, particularly the presence of aryl and carbonyl groups. Its development as a potential treatment for bronchial pneumonia highlights the therapeutic potential of this class of compounds. []
Compound Description: MHV370 is a potent and selective TLR7/8 antagonist, showing promising results in preclinical models of autoimmune diseases. Its development arose from the structure-based optimization of a lead compound and involved modifications to enhance potency and pharmacokinetic properties. []
Overview
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound features a fused ring system consisting of a pyrazole ring and a pyridine ring, characterized by its unique molecular structure and potential biological activities. Its significance arises from its interactions with various enzymes and proteins, particularly in the context of medicinal chemistry and drug development. The compound is known for its ability to inhibit the activity of Mycobacterium tuberculosis pantothenate synthetase, which is essential for the biosynthesis of pantothenate (vitamin B5) in the bacterium .
Source
The compound is cataloged under the CAS number 87642-29-3 and has a molecular formula of C12H13N3, with a molecular weight of 199.25 g/mol . It is synthesized through various chemical methods, which are detailed in subsequent sections.
Classification
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is classified as an organic heterocyclic compound. It falls under the category of nitrogen-containing heterocycles and is specifically a derivative of pyrazolo[4,3-c]pyridine.
Synthesis Analysis
Methods
The synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves cyclization reactions starting from phenylhydrazine and 1,3-diketones under acidic conditions. This process forms the pyrazole ring first, followed by cyclization with a pyridine derivative to complete the structure .
Technical Details
Reagents: Key reagents include phenylhydrazine and 1,3-diketones.
Conditions: The reaction often requires acidic conditions and controlled heating.
Yield: Typical yields reported for this synthesis can reach around 78% .
Molecular Structure Analysis
Structure
The molecular structure of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine consists of:
A pyrazole ring fused to a pyridine ring.
A phenyl group at the 3-position of the pyrazole ring.
Data
The structural formula can be represented as follows:
C12H13N3
Conformation Studies
Studies have shown that variations in substituents on the pyrazolo[4,3-c]pyridine framework can lead to different conformations and hydrogen bonding patterns .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes several chemical reactions:
Oxidation: Can be oxidized to form N-oxides.
Reduction: Reduction reactions produce dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce functional groups onto the rings.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide for oxidation.
Reducing agents: Sodium borohydride for reduction.
Halogenating agents: For substitution reactions.
Major Products Formed
Major products from these reactions include:
N-oxides
Dihydro derivatives
Substituted pyrazolopyridines with various functional groups .
Mechanism of Action
The mechanism of action for 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine primarily involves its interaction with specific enzymes. For instance:
It inhibits Mycobacterium tuberculosis pantothenate synthetase by binding to the active site of the enzyme.
This inhibition disrupts the biosynthesis pathway essential for bacterial growth and survival . The compound has shown cytotoxic effects against various cancer cell lines as well.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a solid crystalline substance.
Chemical Properties
Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.
Relevant Data or Analyses
The melting point and boiling point are not explicitly documented in the sources but are critical parameters for practical applications.
Applications
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several scientific uses:
Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting tuberculosis and other diseases.
Cancer Research: Its cytotoxic properties make it a candidate for further exploration in cancer therapy .
Biochemical Studies: Used in studies involving enzyme inhibition and cellular processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Eicosa-8,11,14 trienoic acid is a natural product found in Mortierella alpina, Punica granatum, and other organisms with data available. A 20-carbon-chain fatty acid, unsaturated at positions 8, 11, and 14. It differs from arachidonic acid, 5,8,11,14-eicosatetraenoic acid, only at position 5.
2-heptenoic acid is a heptenoic acid with the double bond at position 2. It is a heptenoic acid and an alpha,beta-unsaturated monocarboxylic acid. Alpha-Heptenoic acid, also known as 7:1, N-5 trans or (e)-hept-2-enoic acid, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Alpha-Heptenoic acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Alpha-Heptenoic acid has been primarily detected in urine. Within the cell, Alpha-heptenoic acid is primarily located in the cytoplasm and adiposome. Alpha-Heptenoic acid can be converted into (2E, 6R)-6-hydroxyhept-2-enoic acid and (2Z)-3-bromohept-2-enoic acid. Alpha-Heptenoic acid has a rancid taste.
5-DiHET is a fully racemic version of the enantiomeric forms biosynthesized from 5-EET by epoxide hydrolases. 5-DiHET can be used to quantify 5-EET due to the conversion of 5-EET to 5-δ-lactone in solution. 5-DiHET activates large conductance calcium-activated potassium (BK) channels in smooth muscle cells from rat small coronary arteries. It is a substrate for sheep seminal vesicle COX, producing 5,6-dihydroxy prostaglandin E1 and F1α metabolites in vitro. 5-DiHET levels decrease in plasma in a high-fat diet-induced rat model of hyperlipidemia. (+/-)5, 6-dihetre belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, (+/-)5, 6-dihetre is considered to be an eicosanoid lipid molecule (+/-)5, 6-dihetre is considered to be a practically insoluble (in water) and relatively neutral molecule (+/-)5, 6-dihetre has been detected in multiple biofluids, such as blood and urine. Within the cell, (+/-)5, 6-dihetre is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, (+/-)5, 6-dihetre is involved in the diflunisal action pathway, the indomethacin action pathway, the tolmetin action pathway, and the lornoxicam action pathway (+/-)5, 6-dihetre is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency. 5,6-DHET is a DHET obtained by formal dihydroxylation across the 5,6-double bond of arachidonic acid. It has a role as a mouse metabolite.